L-チロシンヒドラジド

概要

説明

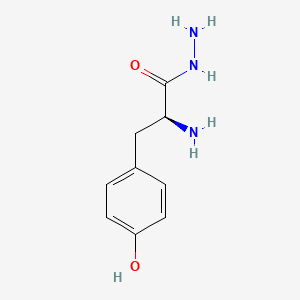

L-Tyrosine hydrazide is a derivative of the amino acid L-tyrosine. It is characterized by the presence of a hydrazide group (-CONHNH2) attached to the carboxyl end of the L-tyrosine molecule. This compound has a molecular formula of C9H13N3O2 and a molecular weight of 195.22 g/mol . L-Tyrosine hydrazide is primarily used in peptide synthesis and bioconjugation applications .

科学的研究の応用

L-Tyrosine hydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in peptide synthesis and bioconjugation.

Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes

作用機序

Target of Action

L-Tyrosine hydrazide, also known as (S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide, is a derivative of L-Tyrosine . L-Tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group . The primary targets of L-Tyrosine hydrazide are likely to be the same enzymes and proteins that interact with L-Tyrosine in the body.

Mode of Action

It is known that l-tyrosine is a precursor for a wide range of valuable secondary metabolites, including benzylisoquinoline alkaloids (bias) and many polyketides . Therefore, it is plausible that L-Tyrosine hydrazide may interact with its targets in a similar manner, potentially influencing the production of these secondary metabolites.

Biochemical Pathways

L-Tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Derivatization of the functional groups of L-Tyrosine can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries . It is likely that L-Tyrosine hydrazide may also be involved in similar biochemical pathways.

Pharmacokinetics

It is known that l-tyrosine hydrazide is a white to faint tan powder with a melting point of 196-198 °c This suggests that it may have good stability and could potentially be formulated for oral administration

準備方法

Synthetic Routes and Reaction Conditions

L-Tyrosine hydrazide can be synthesized through the reaction of L-tyrosine with hydrazine hydrate. The reaction typically involves the following steps:

- Dissolving L-tyrosine in an appropriate solvent such as ethanol or water.

- Adding hydrazine hydrate to the solution.

- Heating the mixture under reflux conditions for several hours.

- Cooling the reaction mixture and isolating the product by filtration or crystallization .

Industrial Production Methods

Industrial production of L-Tyrosine hydrazide follows similar synthetic routes but on a larger scale. The process involves:

- Using large reactors to mix L-tyrosine and hydrazine hydrate.

- Controlling the reaction temperature and time to optimize yield.

- Employing purification techniques such as recrystallization or chromatography to obtain high-purity L-Tyrosine hydrazide .

化学反応の分析

Types of Reactions

L-Tyrosine hydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding hydrazones or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Hydrazones and other oxidized derivatives.

Reduction: Amines and other reduced products.

Substitution: Various substituted derivatives depending on the reagents used.

類似化合物との比較

Similar Compounds

- L-Tyrosinol hydrochloride

- D-Tyrosinol hydrochloride

- 3-Chloro-L-tyrosine

- DL-3-Phenylserine hydrate

- DL-Tyrosine

- L-Lysine hydrate

- O-tert-Butyl-L-tyrosine

Uniqueness

L-Tyrosine hydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity and properties. This makes it particularly useful in peptide synthesis and bioconjugation applications, where it can form stable linkages with other molecules .

生物活性

L-Tyrosine hydrazide is a derivative of the amino acid tyrosine, characterized by the presence of a hydrazide functional group. This compound has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of L-tyrosine hydrazide, summarizing key findings from diverse studies, including its interactions with proteins, potential therapeutic applications, and its role in bioconjugation.

L-Tyrosine hydrazide can be synthesized through various methods, often involving the hydrazinolysis of L-tyrosine derivatives. It exhibits a high degree of optical purity, with an optical rotation of in 1 M HCl . The compound is typically utilized in biochemical applications due to its ability to form stable complexes with metal ions and its reactivity towards electrophiles.

Protein Interactions

- Enzymatic Modifications : L-Tyrosine hydrazide has been shown to participate in enzymatic reactions that modify tyrosine residues in proteins. For instance, it can be used as a substrate for protein tyrosine kinases, which are critical for various signaling pathways in cells . The incorporation of L-tyrosine hydrazide into proteins can enhance their stability and functionality.

- Bioconjugation : This compound is also employed in bioconjugation strategies, where it reacts with aldehydes to form acylhydrazone linkages. This reaction is reversible and allows for the attachment of various biomolecules to polymer chains, enhancing their therapeutic properties . A study demonstrated that L-tyrosine hydrazide could effectively form conjugates with thermoresponsive copolymers, indicating its potential use in drug delivery systems .

- Resolution of Amino Acids : L-Tyrosine hydrazide has been utilized to resolve racemic mixtures of amino acids into their enantiomers with high efficiency . This property is particularly valuable in pharmaceutical applications where specific enantiomers exhibit different biological activities.

Case Study 1: Tumor Uptake and Imaging

A study investigated the use of L-tyrosine hydrazide labeled with technetium-99m for imaging breast tumors in rats. The compound demonstrated moderate tumor uptake, suggesting its potential application in diagnostic imaging . Although metabolite analysis was not performed, the initial findings indicate that L-tyrosine hydrazide could serve as a useful tracer in cancer diagnostics.

Case Study 2: Protein Modification Techniques

Research on selective protein modification using L-tyrosine hydrazide highlighted its role in enhancing the selectivity and efficiency of modifications on tyrosine residues. Techniques utilizing peroxidase and laccase showed that L-tyrosine hydrazide could label proteins effectively while minimizing oxidative damage . This finding is crucial for developing therapeutic proteins that retain their biological activity post-modification.

Data Tables

The following table summarizes key findings related to the biological activity of L-tyrosine hydrazide:

特性

IUPAC Name |

2-amino-3-(4-hydroxyphenyl)propanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c10-8(9(14)12-11)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5,10-11H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIXENPCUPDSOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NN)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7662-51-3 | |

| Record name | Tyrosine, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。